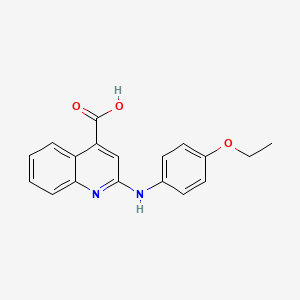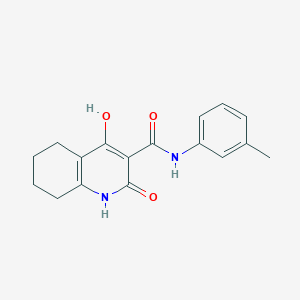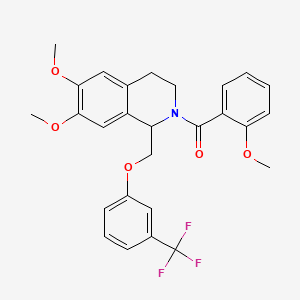![molecular formula C23H16BrN5O2 B11207084 N-(4-bromophenyl)-2-[4-oxo-2-(pyridin-2-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11207084.png)
N-(4-bromophenyl)-2-[4-oxo-2-(pyridin-2-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-BROMOPHENYL)-2-[4-OXO-2-(2-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE is a complex organic compound that features a bromophenyl group, a pyridyl group, and a pyrimido[1,2-a]benzimidazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-2-[4-OXO-2-(2-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimido[1,2-a]benzimidazole core: This can be achieved through the condensation of a suitable benzimidazole derivative with a pyrimidine precursor.
Introduction of the pyridyl group: This step might involve a nucleophilic substitution reaction where a pyridine derivative is introduced.
Attachment of the bromophenyl group: This can be done via a coupling reaction, such as a Suzuki or Heck reaction, using a bromophenyl boronic acid or halide.
Final acetylation: The final step involves acetylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-BROMOPHENYL)-2-[4-OXO-2-(2-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The bromophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.
Substitution: Reagents like sodium hydride (NaH) or palladium catalysts (Pd/C) are often employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications, such as in the treatment of cancer or infectious diseases.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-BROMOPHENYL)-2-[4-OXO-2-(2-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE: can be compared to other pyrimido[1,2-a]benzimidazole derivatives, such as:
Uniqueness
The uniqueness of N-(4-BROMOPHENYL)-2-[4-OXO-2-(2-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE lies in its specific substitution pattern and the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C23H16BrN5O2 |
|---|---|
Peso molecular |
474.3 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-2-(4-oxo-2-pyridin-2-ylpyrimido[1,2-a]benzimidazol-10-yl)acetamide |
InChI |
InChI=1S/C23H16BrN5O2/c24-15-8-10-16(11-9-15)26-21(30)14-28-19-6-1-2-7-20(19)29-22(31)13-18(27-23(28)29)17-5-3-4-12-25-17/h1-13H,14H2,(H,26,30) |
Clave InChI |
NBIYCYOZYMPIOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N(C3=NC(=CC(=O)N23)C4=CC=CC=N4)CC(=O)NC5=CC=C(C=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-diethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11207006.png)


![4-[2-({5,7-Diphenylpyrrolo[2,3-D]pyrimidin-4-YL}amino)ethyl]benzenesulfonamide](/img/structure/B11207021.png)
![7-(1,3-benzodioxol-5-yl)-N-(1-benzylpiperidin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11207031.png)

![N-(5-chloro-2-methoxyphenyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11207038.png)
![7-(3-chloro-4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11207048.png)

![(5-chloro-1H-indol-2-yl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B11207056.png)
![1-(3,4-dimethylphenyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11207081.png)
![7-Ethoxy-5-(4-ethoxyphenyl)-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11207091.png)
![1-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11207092.png)
![7-(2,3-Dimethoxyphenyl)-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11207097.png)
